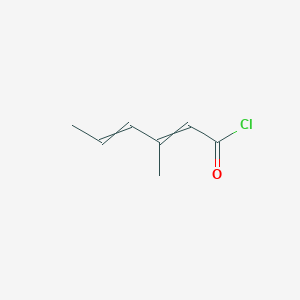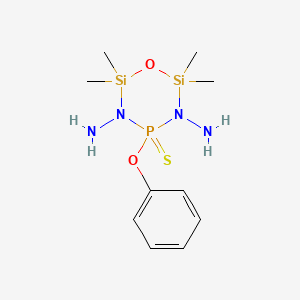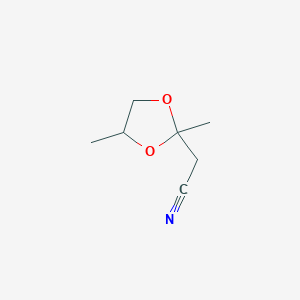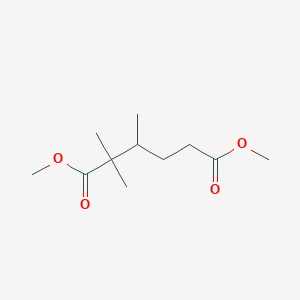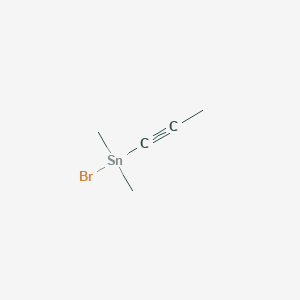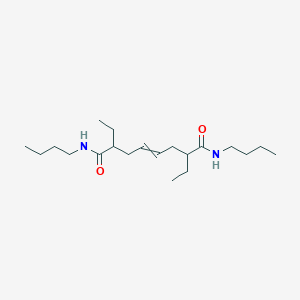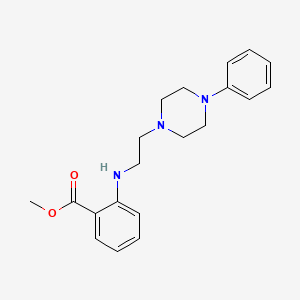![molecular formula C16H23ClN2O2 B14470297 N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide CAS No. 72084-88-9](/img/structure/B14470297.png)
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.
Introduction of the 3-Chloropropyl Group: The 3-chloropropyl group can be introduced through nucleophilic substitution reactions using appropriate chlorinated reagents.
Attachment of the 2-Methoxybenzamide Moiety: The final step involves the coupling of the piperidine derivative with 2-methoxybenzamide using amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide include:
Melperone: A piperidine derivative used as an antipsychotic.
Diphenidol: A piperidine derivative used as an antiemetic.
Dyclonine: A piperidine derivative used as a local anesthetic.
Eperisone: A piperidine derivative used as a muscle relaxant.
Cycrimine: A piperidine derivative used as an anticholinergic.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of the 3-chloropropyl group and the 2-methoxybenzamide moiety differentiates it from other piperidine derivatives and contributes to its specific applications and effects .
Properties
CAS No. |
72084-88-9 |
|---|---|
Molecular Formula |
C16H23ClN2O2 |
Molecular Weight |
310.82 g/mol |
IUPAC Name |
N-[1-(3-chloropropyl)piperidin-4-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H23ClN2O2/c1-21-15-6-3-2-5-14(15)16(20)18-13-7-11-19(12-8-13)10-4-9-17/h2-3,5-6,13H,4,7-12H2,1H3,(H,18,20) |
InChI Key |
OEQODQMTSYQAAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(CC2)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


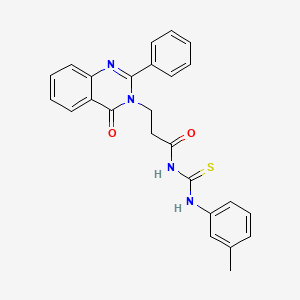
![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)
